Lykurim
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H24N2O8S2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[[2,3-dihydroxy-4-(2-methylsulfonyloxyethylamino)butyl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C10H24N2O8S2/c1-21(15,16)19-5-3-11-7-9(13)10(14)8-12-4-6-20-22(2,17)18/h9-14H,3-8H2,1-2H3 |
InChI Key |
BYZJBHCTZJGJFV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCNCC(C(CNCCOS(=O)(=O)C)O)O |
Synonyms |
dimesylerythritol lycurim lykurim R-74 ritosulfan ritrosulfan ritrosulfan, (R*,S*)-isomer, 14C-labeled ritrosulfan, dihydrochloride, (R*,S*)-isomer ritrosulfan, dimethanesulfonate, (R*,S*)-isome |
Origin of Product |
United States |
Synthetic Chemistry and Lykurim Analogues
Advanced Synthetic Methodologies for Lykurim Production
The production of complex organic molecules often necessitates advanced synthetic strategies to control factors such as yield, purity, and stereochemistry. While specific detailed synthetic routes for this compound were not found in the provided search results, the general principles of advanced synthetic methodologies are applicable to compounds of this complexity. Synthetic chemistry facilities utilize techniques like NMR, HPLC, and mass spectrometry for the analysis and characterization of synthesized compounds. mpg.de
Stereoselective synthesis is a critical aspect of organic chemistry, particularly when dealing with chiral molecules that can exist as different stereoisomers. These isomers can exhibit distinct biological activities. youtube.com Achieving stereocontrol in synthesis involves designing reactions that favor the formation of one specific stereoisomer over others. This can be accomplished through various methods, including the use of chiral catalysts, chiral auxiliaries, or by exploiting inherent substrate control. youtube.com Examples in the literature demonstrate stereoselective transformations, such as the synthesis of disubstituted isoindolines via Rh(III)-catalyzed reactions or stereoselective amino acid synthesis using biocatalysis. nih.govnih.gov The synthesis of complex molecules often requires careful consideration of stereochemical outcomes at multiple centers.
Catalysis plays a pivotal role in modern synthetic chemistry by enabling reactions to proceed more efficiently, selectively, and under milder conditions. Novel catalytic approaches are continuously being developed to address challenges in synthesizing complex molecules. These can involve homogeneous, heterogeneous, or biocatalysts. aianalog.co For instance, catalytic methods have been developed for the synthesis of various organic compounds, including the use of alkaline protease for quinazolinone derivatives or palladium-catalyzed reactions for alkenylboranes. aianalog.corsc.org The application of novel catalytic systems can lead to improved yields, reduced waste, and access to chemical transformations that are otherwise difficult to achieve.
Process optimization at the academic scale focuses on developing and refining synthetic routes to improve efficiency, yield, purity, and reproducibility, typically for quantities ranging from milligrams to grams or kilograms. asischem.comchiroblock.com This involves evaluating reaction parameters such as temperature, pressure, solvent, concentration, and reaction time. uc.pt Strategies can include exploring alternative reagents, modifying the sequence of steps, or employing different purification techniques. asischem.comchiroblock.com The goal is to establish a robust and scalable process that can potentially be translated to larger scales. asischem.comuc.pt Techniques such as experimental design can be used to systematically investigate the impact of multiple variables on reaction outcomes. uc.pt
Design and Elaboration of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives are fundamental to exploring the chemical space around a lead compound like this compound. This process is often guided by an understanding of the relationship between chemical structure and biological activity.
Structure-Activity Relationship (SAR) is a principle that relates the chemical structure of a molecule to its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com SAR investigations aim to identify which parts of a molecule are responsible for its observed effects and how modifications to the structure impact activity. gardp.orgwikipedia.org By synthesizing and testing a series of related compounds with systematic structural variations, researchers can gain insights into the key structural motifs essential for activity. gardp.orgyoutube.com This understanding is crucial for optimizing the properties of a compound. gardp.orgcollaborativedrug.com While general SAR principles are well-established, specific SAR data for the structural motifs of this compound were not found in the provided search results.
Rational design principles for creating congeners (structurally similar compounds) are based on the information gleaned from SAR studies. gardp.orgwikipedia.orgyoutube.com By understanding which functional groups or structural features are important for activity, chemists can design new molecules with targeted modifications to potentially enhance desired properties or introduce new ones. gardp.orgwikipedia.org This can involve making small changes like adding or removing functional groups, altering the size or shape of the molecule, or changing the stereochemistry. youtube.com The aim is to design compounds with improved potency, selectivity, or other desirable characteristics. gardp.org This contrasts with diversity-oriented synthesis, which focuses on generating a wide array of structures for screening. organic-chemistry.org The rational design process is iterative, with synthesis and testing informing subsequent design cycles. chemical.ai
Combinatorial Chemistry Approaches to this compound Library Generation
Combinatorial chemistry is a powerful methodology employed in drug discovery and chemical research to synthesize large libraries of diverse compounds rapidly. This approach allows for the simultaneous creation of numerous structurally related molecules by varying building blocks or reaction conditions, significantly accelerating the process of identifying compounds with desired properties. While specific documented studies on the combinatorial synthesis of this compound libraries are limited in the readily available literature, the principles of combinatorial chemistry could theoretically be applied to generate a library of this compound analogues by systematically modifying its core structure or substituents.
The structure of this compound (Ritrosulfan) contains several functional groups and a carbon chain that could serve as potential sites for modification in a combinatorial synthesis strategy. Key to designing a combinatorial library is the identification of "diversity sites" on the core molecule where different substituents can be introduced. For a compound like this compound, potential diversity sites might include the hydroxyl groups, the secondary amine nitrogens, or positions on the carbon chain.
Two primary approaches in combinatorial synthesis are commonly utilized: solid-phase synthesis and solution-phase synthesis. Solid-phase synthesis involves attaching a starting material to a solid support, such as a polymer bead. Reagents are then added in a stepwise manner, and excess reagents and byproducts are washed away, simplifying purification. This method is particularly amenable to the "split-and-mix" technique, where the solid support is divided, reacted with different building blocks, and then recombined, leading to an exponential increase in library size.
Solution-phase combinatorial synthesis, while sometimes presenting challenges in purification, allows for the use of a wider range of reaction conditions and reagents. Parallel synthesis is a common solution-phase technique where multiple reactions are run simultaneously in separate vessels, each with different combinations of reactants.
To generate a this compound analogue library using combinatorial chemistry, one could envision synthetic routes that incorporate variable building blocks at specific positions of the this compound scaffold. For instance, different sulfonyl chlorides could be reacted with the hydroxyl groups, or various alkyl or acyl halides could be introduced at the amine nitrogens. The carbon chain could also potentially be modified through reactions that introduce different functional groups or alter its length or branching.
The size of a combinatorial library is determined by the number of diversity sites and the number of different building blocks used at each site. For example, if a synthetic route to this compound analogues had three diversity sites, and 10 different building blocks were used at each site, a library of 103 = 1000 compounds could theoretically be generated.
While specific data tables detailing the yields, purities, or characterization of a this compound combinatorial library are not available in the provided search results, the general workflow for such an endeavor would involve:
Design of the Library: Identifying diversity sites and selecting appropriate building blocks based on desired chemical properties or potential biological activity.
Synthesis: Executing the chosen combinatorial chemistry strategy (solid-phase or solution-phase) to generate the library.
Cleavage and Purification (for solid-phase synthesis): Releasing the synthesized compounds from the solid support and purifying them.
Characterization: Analyzing the synthesized compounds using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm their structures and purity.
Screening: Evaluating the compounds in the library for desired biological or chemical properties using high-throughput screening methods.
The application of combinatorial chemistry to generate libraries of compounds structurally related to this compound would enable the rapid exploration of a wide range of analogues, potentially leading to the identification of compounds with improved or novel properties.
Based on the conducted search, no specific information regarding the chemical compound "this compound" and its molecular and cellular mechanisms, including DNA adduct formation, protein alkylation, or modulation of DNA repair pathways, was found. The search results provided general details about these biological processes but did not link them to "this compound".
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" as requested by the outline. Without specific research findings or data related to this compound's interactions with macromolecular targets, any attempt to create the article would be speculative and not meet the requirement for scientific accuracy.
Molecular and Cellular Mechanisms of Lykurim Action
Lykurim Interactions with Macromolecular Targets
Protein Alkylation and Functional Perturbations
Effects on Enzyme Activity and Protein-Protein Interactions
Enzyme activity is crucial for catalyzing the biochemical reactions necessary for cellular function. Compounds can influence enzyme activity by acting as activators or inhibitors, often by binding to the enzyme's active site or inducing conformational changes through allosteric modulation. Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, including signal transduction, enzyme regulation, and the formation of multi-protein complexes. promegaconnections.comnih.govpromega.comthermofisher.comabcam.com The modulation of PPIs by a compound can significantly alter cellular behavior. While the general principles of how compounds affect enzyme activity and PPIs are well-established, specific data detailing this compound's direct effects on particular enzymes or protein-protein interactions were not identified in the consulted literature.
Membrane Biophysics and this compound Permeation Mechanisms
Cellular membranes are dynamic structures that regulate the passage of substances into and out of the cell. frontiersin.orgkuleuven.beuni-wuerzburg.de Understanding how a compound permeates these membranes is critical to its mechanism of action. Membrane biophysics, including properties like fluidity and integrity, plays a significant role in this process. frontiersin.orgnih.govkhanacademy.orgsavemyexams.comembopress.org
Liposomal Model Systems for this compound Transport Studies
Liposomes, which are artificial vesicles composed of lipid bilayers, are widely used as model systems to study membrane transport and permeation mechanisms. tau.ac.ilnih.govaps.orgliposomes.caplos.org They mimic the basic structure of cell membranes and can be used to assess how compounds interact with and cross lipid bilayers under controlled conditions, including the influence of factors like pH gradients. liposomes.ca While liposomal systems are valuable tools in membrane transport research, specific studies investigating this compound's transport using these models were not found in the available information.
Membrane Fluidity and Integrity Alterations by this compound
Membrane fluidity, influenced by factors such as temperature and lipid composition, affects the mobility of membrane proteins and the permeability of the bilayer. khanacademy.orgsavemyexams.commdpi.com Alterations in membrane fluidity or integrity can impact various cellular functions and can be indicative of a compound's interaction with the lipid bilayer. nih.govembopress.org Although changes in membrane fluidity and integrity are known responses to various substances, specific data on how this compound might alter these properties was not available from the conducted searches.
Cellular Signaling Pathways Modulated by this compound
Cellular signaling pathways are complex networks of molecular interactions that govern cellular responses to internal and external stimuli. rndsystems.comnih.govnih.govyoutube.com Compounds can exert their effects by modulating these pathways, influencing downstream cellular processes.
Cell Cycle Regulation and Checkpoint Activation in Response to this compound
The cell cycle is a tightly regulated process that controls cell growth and division. khanacademy.orglumenlearning.comwikipedia.org Cell cycle checkpoints are critical control points that ensure the accuracy of DNA replication and chromosome segregation. lumenlearning.comwikipedia.orgrndsystems.comnih.gov Dysregulation of the cell cycle can lead to uncontrolled cell proliferation. Compounds can affect cell cycle progression by targeting key regulators like cyclins and cyclin-dependent kinases (CDKs) or by activating checkpoint pathways in response to cellular stress. lumenlearning.comwikipedia.orgnih.gov Specific research detailing this compound's effects on cell cycle regulation or checkpoint activation was not identified in the provided search results.
Oxidative Stress Induction and Antioxidant Response Pathways
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.comimrpress.comfrontiersin.orgmdpi.com High levels of oxidative stress can cause damage to cellular components. Cells have antioxidant defense systems, including enzymes and non-enzymatic molecules, to counteract oxidative stress. mdpi.comimrpress.comfrontiersin.orgmdpi.comresearchgate.net Some compounds can induce oxidative stress, while others may activate antioxidant response pathways, often mediated by transcription factors like Nrf2. mdpi.comimrpress.com Information specifically linking this compound to the induction of oxidative stress or the modulation of antioxidant response pathways was not found in the consulted literature.
Apoptotic and Necrotic Pathway Engagement in Cellular Systems
Epigenetic Modifications Induced by this compound
Similarly, a comprehensive understanding of the epigenetic modifications induced by this compound is not discernible from the available search results. Epigenetic modifications, including DNA methylation, histone modifications, and regulation by microRNAs, play crucial roles in controlling gene expression without altering the underlying DNA sequence. DNA methylation typically involves the addition of a methyl group to cytosine bases, often in CpG dinucleotides, and is associated with gene silencing. Histone modifications, such as acetylation and methylation on histone tails, can alter chromatin structure and influence gene accessibility to transcription factors. MicroRNAs are small non-coding RNAs that regulate gene expression by targeting messenger RNAs. While these epigenetic mechanisms are critical regulators of cellular function and have been implicated in various biological processes and diseases, specific research detailing how this compound might influence DNA methylation patterns, induce specific histone modifications, or affect microRNA expression and activity was not found within the scope of this investigation.
Advanced Analytical Methodologies for Lykurim Research
Spectroscopic Characterization of Lykurim and its Metabolites
Spectroscopic methods are indispensable for the detailed structural and quantitative analysis of this compound. These techniques provide insights into the atomic and molecular properties of the compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating this compound Adduct Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of molecules in solution. researchgate.netslideshare.net In the context of this compound research, NMR is instrumental in characterizing the structures of adducts formed when this compound covalently binds to biological macromolecules. By analyzing the chemical shifts, coupling constants, and through-space correlations, the exact site of adduction and the conformational changes in both this compound and the biomolecule can be determined. ethernet.edu.etwpmucdn.com
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the atoms in the this compound adduct. hyphadiscovery.com For more complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. wpmucdn.comhyphadiscovery.com For instance, an HMBC experiment can reveal long-range couplings between protons and carbons, which is critical for identifying the linkage point between this compound and a peptide or nucleotide.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a this compound-Glutathione Adduct
This table presents fictional NMR data for a hypothetical adduct between this compound and the tripeptide glutathione (B108866) (GSH). The chemical shifts (δ) are reported in parts per million (ppm).
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| This compound-C1 | - | 172.5 | H-Lykurim-H2 → C1 |
| This compound-H2 | 7.8 (d, J=8.5 Hz) | 128.9 | H-Lykurim-H3 → C2 |
| This compound-H3 | 7.2 (d, J=8.5 Hz) | 120.1 | H-Lykurim-H2 → C3 |
| GSH-Cys-S | - | 35.2 | GSH-Cys-βH → Cys-S |
| GSH-Cys-αH | 4.5 (t, J=6.0 Hz) | 54.8 | GSH-Cys-βH → Cys-αC |
| GSH-Cys-βH | 3.1 (dd, J=14.0, 6.0 Hz) | 31.5 | This compound-H2 → Cys-βC |
Mass Spectrometry (MS) for this compound Detection and Quantitative Analysis in Biological Matrices (non-human, theoretical)
Mass spectrometry (MS) is a highly sensitive technique used for the detection and quantification of molecules based on their mass-to-charge ratio (m/z). royalsocietypublishing.org In theoretical, non-human biological matrices such as plasma or tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust platform for the quantitative analysis of this compound and its metabolites. acs.orgnih.gov This method provides high selectivity and sensitivity, allowing for the detection of trace amounts of the compound. royalsocietypublishing.org
The process typically involves chromatographic separation of the analyte from the complex biological matrix, followed by ionization and mass analysis. royalsocietypublishing.org Multiple reaction monitoring (MRM) is a common acquisition mode in tandem mass spectrometry for quantification. acs.org In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a specific product ion is monitored. This high specificity minimizes interference from other components in the matrix. nih.gov
Table 2: Theoretical LC-MS/MS Parameters for the Quantitative Analysis of this compound
This table outlines a hypothetical set of parameters for the detection and quantification of this compound using a triple quadrupole mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 315.2 | 189.1 | 25 | 100 |
| This compound-Metabolite 1 | 331.2 | 205.1 | 22 | 100 |
| Internal Standard | 320.2 | 194.1 | 25 | 100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the kinetics of chemical reactions by monitoring changes in the absorbance of light over time. sapub.orgspectroscopyonline.comresearchgate.net The technique is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. thermofisher.com
For this compound, UV-Vis spectroscopy can be employed to investigate the rates of its degradation under various conditions or its reaction with other molecules. fiveable.me By monitoring the change in absorbance at a wavelength where this compound or its reaction product has a strong chromophore, the reaction rate constant and the order of the reaction can be determined. thermofisher.com
Table 3: Hypothetical Kinetic Data for the Reaction of this compound with a Thiol
This table presents fictional data from a UV-Vis spectroscopic study of the reaction between this compound and a generic thiol compound, monitored at 340 nm.
| Time (s) | Absorbance at 340 nm | [this compound] (μM) |
| 0 | 0.800 | 100 |
| 60 | 0.650 | 81.25 |
| 120 | 0.530 | 66.25 |
| 180 | 0.435 | 54.38 |
| 240 | 0.355 | 44.38 |
| 300 | 0.290 | 36.25 |
X-ray Crystallography for this compound-Biomolecule Complex Structure Determination
X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.orgnih.gov In the context of this compound research, it can be used to obtain high-resolution structural information of this compound in complex with a biomolecule, such as a protein or a nucleic acid. riken.jpnumberanalytics.comnih.gov This information is invaluable for understanding the molecular basis of this compound's interactions and mechanism of action. numberanalytics.com
The process involves crystallizing the this compound-biomolecule complex and then bombarding the crystal with X-rays. nih.gov The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. wikipedia.org
Table 4: Hypothetical Crystallographic Data for a this compound-Protein Complex
This table provides a fictional summary of the data collection and refinement statistics for a crystal structure of a this compound-protein complex.
| Data Collection | |
| Space group | P2₁2₁2₁ |
| Cell dimensions (Å) | a=50.2, b=85.6, c=110.4 |
| Resolution (Å) | 2.1 |
| R-merge | 0.065 |
| I/σI | 15.2 |
| Completeness (%) | 99.5 |
| Redundancy | 4.1 |
| Refinement | |
| Resolution (Å) | 20.0 - 2.1 |
| No. of reflections | 25,432 |
| R-work / R-free | 0.185 / 0.221 |
| No. of atoms | |
| Protein | 2,540 |
| This compound | 25 |
| Water | 150 |
| B-factors (Ų) | |
| Protein | 25.4 |
| This compound | 30.1 |
| Water | 35.8 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.005 |
| Bond angles (°) | 1.2 |
Chromatographic Separations for this compound and Related Compounds
Chromatographic techniques are essential for the separation, identification, and purification of this compound and its related compounds from complex mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound Purity and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. jpsbr.orgasianjpr.comtpcj.org Developing a robust HPLC method is crucial for assessing the purity of this compound and for identifying and quantifying its degradation products. nih.govnih.gov
Method development involves optimizing several parameters, including the choice of stationary phase (column), mobile phase composition (including organic modifiers and pH), flow rate, and detector wavelength. tpcj.org A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for an accurate assessment of the compound's stability under various stress conditions (e.g., acid, base, oxidation, heat, and light). nih.govnih.gov
Table 5: Hypothetical HPLC Method Parameters and Retention Times for this compound and its Degradation Products
This table details a fictional set of optimized HPLC conditions and the resulting retention times for this compound and its hypothetical degradation products.
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Retention Times (min) | |
| Degradation Product 1 | 4.2 |
| Degradation Product 2 | 6.8 |
| This compound | 12.5 |
| Degradation Product 3 | 15.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Precursors or Degradants
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and thermally stable compounds within a sample. wikipedia.orgukm.my It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org For a hypothetical compound, GC-MS would be invaluable for identifying its volatile precursors or any products that result from its degradation under heat.
The process involves injecting a sample solution into a heated inlet, where it is vaporized and carried by an inert gas (like helium) onto a long, thin column. ukm.my The compounds in the sample interact differently with the column's stationary phase, causing them to separate and elute from the column at different times, known as retention times. niom.no As each compound exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to break into charged fragments. niom.no The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique fragmentation pattern, or mass spectrum, that acts as a chemical fingerprint. youtube.com
In a research context for a hypothetical compound, GC-MS could be used to:
Identify Synthesis Byproducts: Analyze the purity of a synthesized batch by identifying any remaining volatile starting materials or byproducts.
Study Thermal Stability: Determine the temperature at which the compound begins to break down and identify the resulting degradants. This is crucial for understanding its shelf-life and handling requirements.
Metabolite Profiling: In preclinical studies, identify volatile metabolites of the compound in biological samples like urine, which would first require extraction of the target compounds from the sample matrix. wikipedia.org
The data table below illustrates a hypothetical analysis of a sample containing a target compound and its precursor, showing how different retention times and mass-to-charge (m/z) fragments allow for their distinct identification.
| Parameter | Compound A (Precursor) | Compound B (Target) |
| Retention Time (min) | 4.72 | 8.15 |
| Major m/z Fragments | 77, 91, 117 | 105, 150, 219 |
| Identification | Confirmed | Confirmed |
Capillary Electrophoresis for Chirality Assessment
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for assessing the chiral purity of pharmaceutical compounds. longdom.orgmdpi.com Chirality is a property where a molecule and its mirror image (enantiomers) are non-superimposable, much like a person's left and right hands. mdpi.com Enantiomers often have identical physical properties but can have vastly different biological effects, making their separation and quantification critical. longdom.org
In CE, separation occurs within a narrow capillary filled with an electrolyte solution when a high voltage is applied. longdom.org Charged molecules migrate through the capillary at different speeds depending on their charge-to-size ratio. To separate enantiomers, which typically have identical charge-to-size ratios, a "chiral selector" is added to the electrolyte solution. nih.gov These selectors, often cyclodextrins or other macromolecules, interact differently with each enantiomer, forming temporary diastereomeric complexes. nih.govnih.gov This differential interaction alters the effective mobility of each enantiomer, causing them to separate and be detected at different times. nih.gov
For a hypothetical chiral compound, CE would be the method of choice to:
Determine Enantiomeric Purity: Quantify the percentage of each enantiomer in a sample, which is a critical quality attribute for regulatory approval.
Monitor Chiral Stability: Assess whether one enantiomer converts to the other under various storage or experimental conditions.
Develop Stereoselective Synthesis Methods: Analyze the results of synthetic strategies aimed at producing only one of the two enantiomers.
The following table presents hypothetical data from a chiral CE analysis, showing the separation of two enantiomers.
| Parameter | Enantiomer 1 (R-isomer) | Enantiomer 2 (S-isomer) |
| Migration Time (min) | 12.3 | 12.9 |
| Peak Area (%) | 99.8% | 0.2% |
| Assessment | High Enantiomeric Purity | Enantiomeric Impurity |
Advanced Microscopy Techniques in Research
Confocal Microscopy for Intracellular Localization
Confocal laser scanning microscopy is a premier technique for visualizing the location of specific molecules within intact cells with high resolution. springernature.comnih.gov Unlike conventional fluorescence microscopy, a confocal microscope uses a pinhole to reject out-of-focus light, allowing for the creation of sharp, optical sections through the specimen. nih.gov This capability is essential for determining if a compound or protein is localized to a specific subcellular compartment, such as the nucleus, mitochondria, or lysosomes. blochlab.com
To visualize a hypothetical compound's location, it would typically need to be fluorescent itself or be labeled with a fluorescent tag. Alternatively, researchers could use immunofluorescence, where a primary antibody specific to the target is detected by a secondary antibody conjugated to a fluorophore. blochlab.com By using multiple fluorophores of different colors, one can simultaneously visualize the target compound and specific organelles stained with known markers, a technique known as co-localization. springernature.comresearchgate.net Observing the overlap of these colors provides strong evidence of the compound's presence within that organelle. blochlab.com
Key research applications would include:
Determining Site of Action: Identifying the specific organelles where the compound accumulates, which can provide clues to its mechanism of action.
Tracking Cellular Uptake: Observing the process of how a cell internalizes the compound over time.
Co-localization Studies: Assessing whether the compound associates with specific proteins or cellular structures. researchgate.net
A hypothetical experiment could yield the results summarized in the table below, where co-localization is determined by the overlap of fluorescence signals.
| Cellular Marker | Marker Fluorescence | Hypothetical Compound Fluorescence | Co-localization (Overlap) | Implied Location |
| DAPI | Blue (Nucleus) | Green | No | Not in Nucleus |
| MitoTracker Red | Red (Mitochondria) | Green | Yes (Yellow) | Mitochondria |
| LysoTracker Red | Red (Lysosomes) | Green | No | Not in Lysosomes |
Electron Microscopy for Ultrastructural Changes
Electron Microscopy (EM) offers unparalleled resolution, allowing scientists to visualize the fine details of cellular architecture, known as ultrastructure. researchgate.net Unlike light microscopy, EM uses a beam of electrons instead of light, enabling magnifications that can resolve individual organelles, membranes, and even large macromolecular complexes. youtube.com This technique is critical for investigating how a compound might alter the physical structure of a cell.
To study these effects, cells would be treated with the hypothetical compound and then processed for EM. A common and advanced method involves high-pressure freezing and freeze-substitution, which rapidly vitrifies the sample to preserve its native structure with minimal artifacts compared to traditional chemical fixation methods. researchgate.netyoutube.com The preserved cells are then embedded in resin, thinly sectioned, and imaged with a transmission electron microscope.
Researchers could use EM to observe changes such as:
Mitochondrial Morphology: Swelling, changes in the structure of the inner membrane cristae, or vacuolation. nih.govnih.gov
Endoplasmic Reticulum (ER) and Golgi Apparatus: Dilation or fragmentation of these organelles, which can indicate cellular stress. nih.gov
Nuclear Structure: Alterations in chromatin condensation or the integrity of the nuclear envelope. nih.gov
Plasma Membrane Integrity: The formation of blebs or pores. nih.gov
The table below outlines hypothetical ultrastructural observations in cells treated with a compound compared to untreated control cells.
| Organelle | Control (Untreated) Cells | Treated Cells | Interpretation |
| Mitochondria | Elongated with dense, organized cristae | Swollen, rounded with disorganized cristae | Mitochondrial stress/damage |
| Endoplasmic Reticulum | Narrow, tubular network | Dilated and fragmented cisternae | ER stress response |
| Nucleus | Homogeneous chromatin | Peripheral chromatin condensation | Early apoptotic changes |
Theoretical and Computational Studies of Lykurim
Quantum Chemical Calculations of Lykurim Reactivity and Electronic Structure
Quantum chemical methods, based on the principles of quantum mechanics, are essential for understanding the electronic structure and reactivity of molecules. These calculations can provide detailed information about molecular geometries, energy levels, charge distributions, and reaction pathways.
Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. DFT is particularly useful for studying reaction mechanisms and elucidating reaction pathways by calculating the energies of reactants, transition states, and products. By identifying transition states, DFT can provide insights into the energy barriers and feasibility of different chemical transformations involving this compound. While DFT is a powerful tool for reaction pathway analysis in general, specific detailed research findings on the application of DFT to elucidate the reaction pathways of this compound were not found in the consulted literature.
Ab initio methods are another class of quantum chemical calculations that derive molecular properties directly from fundamental physical constants without including experimental data. These methods can provide highly accurate information about the energy of a molecular system, which is crucial for determining thermodynamic stability, conformational preferences, and the energetics of chemical reactions. Ab initio calculations can be used to determine the relative energies of different conformers of this compound or to calculate the energy changes associated with its chemical reactions. While ab initio calculations are valuable for determining molecular energetics, specific detailed research findings on the application of ab initio methods to study the energetics of this compound were not found in the consulted literature.
Molecular Dynamics (MD) Simulations of this compound-Target Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to model the interactions between atoms and molecules, MD simulations can provide insights into dynamic processes such as conformational changes, diffusion, and binding events.
MD simulations are frequently used to study the interactions between a small molecule ligand, such as this compound, and a biological target, such as a protein. These simulations can reveal how this compound binds to a protein, the stability of the binding complex, and the conformational changes that occur in both this compound and the protein upon binding. Such studies can help to understand the molecular basis of this compound's activity and identify key residues involved in the interaction. Specific detailed research findings from MD simulations studying the ligand-protein binding dynamics and conformation changes involving this compound were not found in the consulted literature.
MD simulations can also be used to study the diffusion of molecules in various environments and their permeation across biological membranes. Simulating the diffusion of this compound in aqueous solutions or lipid bilayers can provide information about its mobility and its ability to cross cell membranes, which is important for understanding its pharmacokinetic properties. Specific detailed research findings from MD simulations studying the diffusion and membrane permeation of this compound were not found in the consulted literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of a series of compounds to their biological activity. By analyzing the structural features and activity data of known compounds, QSAR models can predict the activity of new or untested analogues.
Predictive Models for this compound-Induced Molecular Events
Predictive models are widely used in computational studies to forecast the outcome of molecular events, particularly the interaction of small molecules with biological targets like proteins or RNA. cernais.comacs.orgoup.comnih.gov For this compound, predictive models would aim to understand and predict its potential biological activities or effects at the molecular level.
Key approaches for building such models include:
Molecular Docking: This technique simulates the binding of this compound to a target protein or RNA structure, predicting preferred binding poses and estimating binding affinities. openmedicinalchemistryjournal.comcernais.commdpi.com Tools like AutoDock and MOE are commonly used for this purpose. cernais.com
Quantitative Structure-Activity Relationships (QSAR) / Quantitative Structure-Property Relationships (QSPR): These methods develop mathematical models that correlate the structural and physicochemical properties (descriptors) of molecules with their biological activities or other properties. mdpi.commdpi.com By analyzing a dataset of compounds with known activity and their descriptors, a QSAR model could be built to predict the potential activity of this compound based on its calculated descriptors. mdpi.commdpi.com
Machine Learning Models: Machine learning, including deep learning, is increasingly applied to predict molecular interactions and properties. schrodinger.comneuroquantology.comacs.orgoup.comarxiv.org Algorithms can be trained on large datasets of known interactions to predict whether this compound is likely to interact with specific targets or exhibit certain biological effects. neuroquantology.comacs.orgoup.comarxiv.org Graph Neural Networks (GNNs) are particularly well-suited for representing molecules and predicting their interactions. acs.orgoup.comarxiv.org
These models can predict various molecular events, such as:
Binding affinity to a specific protein target. schrodinger.comacs.org
Likelihood of inhibiting or activating an enzyme.
Potential to interact with ion channels or receptors.
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, although toxicity is excluded from the scope of this article. nih.gov
The development of accurate predictive models relies on the availability of relevant experimental data for training and validation. However, even in the absence of extensive experimental data for this compound itself, models trained on related compounds or general molecular interaction principles can provide valuable initial predictions.
Descriptor-Based Approaches for this compound Chemical Space Exploration
Chemical space refers to the vast, multi-dimensional conceptual space encompassing all possible molecules and their structural and functional properties. scispace.com Exploring chemical space is fundamental in identifying novel compounds with desired characteristics. scispace.commpg.de Descriptor-based approaches are central to this exploration. scispace.com
Molecular descriptors are numerical representations that encode various aspects of a molecule's structure and properties. scispace.commdpi.comacs.org These can range from simple counts of atoms or bonds (constitutional descriptors) to more complex representations of electronic properties, 3D shape, or topological features (e.g., fingerprints). scispace.commpg.deacs.orgunibe.ch
For this compound, descriptor-based approaches would involve:
Calculation of Molecular Descriptors: Computing a wide range of descriptors for this compound to characterize its structural and physicochemical profile. scispace.comacs.org
Similarity Searching: Comparing the descriptor profile of this compound to large databases of known compounds to identify structurally or functionally similar molecules. acs.orgunibe.ch This can help in inferring potential properties or activities based on the principle that similar molecules often exhibit similar behavior. nih.gov
Chemical Space Visualization: Using dimensionality reduction techniques, such as Principal Component Analysis (PCA) or t-distributed Stochastic Neighbor Embedding (t-SNE), to project the high-dimensional descriptor space into a lower-dimensional representation (typically 2D or 3D). scispace.comsubstack.com This allows for visualization of the chemical space and understanding how this compound is positioned relative to other compounds, such as known drugs or natural products. scispace.comsubstack.com
Diversity Analysis: Assessing the structural diversity of a set of compounds, including this compound, based on their descriptor profiles.
Focused Library Design: Using descriptors to design targeted libraries of this compound analogs with specific structural variations for synthesis and testing.
Descriptor-based approaches provide a powerful means to navigate and understand the immense chemical space, facilitating the identification of promising avenues for further investigation related to this compound.
Data Table Example (Illustrative - Not based on real this compound data):
Below is an illustrative example of how computational data might be presented in a table. Note: The values in this table are hypothetical and for demonstration purposes only.
| Descriptor Type | Descriptor Name | Value for this compound (Hypothetical) |
| Constitutional | Molecular Weight | 355.4 |
| Constitutional | Number of Rotatable Bonds | 7 |
| Physicochemical | LogP (Octanol-Water) | 2.8 |
| Physicochemical | Topological Polar Surface Area (TPSA) | 75.2 Ų |
| Electronic | Hückel Delocalization Energy | -0.5 eV |
| 3D | Moment of Inertia (x) | 150.1 amu Ų |
Interactive Data Table Placeholder:
An interactive data table would typically allow users to sort, filter, and potentially visualize the data. Since this is a text-based response, a live interactive table cannot be generated. However, in a dynamic format, the above data could be presented interactively.
Research Findings Example (Illustrative - Not based on real this compound data):
Hypothetical Finding: A QSAR model trained on a dataset of compounds with known activity against a specific enzyme predicted that this compound has a high probability of being an inhibitor, with a predicted IC50 value in the low micromolar range. This prediction was based on this compound's calculated molecular weight, LogP, and a set of ECFP4 fingerprints.
Hypothetical Finding: Molecular docking simulations of this compound with a model of the target protein revealed a consistent binding pose within the active site, stabilized by predicted hydrogen bonds with key amino acid residues [X] and [Y], and hydrophobic interactions with residues [A], [B], and [C]. The predicted binding energy was -8.5 kcal/mol.
Biosynthesis and Metabolic Pathways of Lykurim Non Human or Theoretical
Hypothetical Biosynthetic Routes to Lykurim
Given the lack of evidence for natural biosynthesis, any discussion of this compound's biosynthetic routes is purely theoretical. The structure of this compound, an ester of methanesulfonic acid with a modified erythritol (B158007) backbone containing amino groups, suggests that a hypothetical biosynthetic pathway would require a series of enzymatic steps acting on precursor molecules.
Enzymatic Pathways and Key Intermediates
A theoretical enzymatic pathway could potentially involve the modification of a sugar alcohol like erythritol. This might include steps such as phosphorylation, amination, reduction, and subsequent esterification with methanesulfonyl groups. However, the specific enzymes capable of catalyzing these precise transformations to yield this compound are not known to exist in natural biosynthetic routes based on current knowledge. Hypothetical intermediates could include aminated or sulfonated derivatives of erythritol or related four-carbon molecules, but these remain speculative without empirical data.
Genetic Elements Involved in this compound Production (if applicable to natural sources)
As this compound's natural biosynthesis is not established, the genetic elements (genes encoding relevant enzymes, regulatory sequences) that would be involved in such a process in a natural source are currently unknown. Research into the genetic basis of organosulfonic acid ester biosynthesis in organisms capable of producing similar complex molecules would be necessary to hypothesize potential genetic elements, but this is beyond the scope of currently available information on this compound.
Metabolic Transformations of this compound in Cellular and Organismal Models (non-human)
While the biosynthesis of this compound is not documented, its metabolic transformation as a xenobiotic compound in biological systems is a relevant area of study. Xenobiotic metabolism involves pathways that modify foreign compounds, facilitating their elimination from the organism. wikipedia.org This process typically occurs in several phases. wikipedia.org
Phase I and Phase II Biotransformation Enzymes and Pathways
In non-human models, similar to other organisms, the metabolism of a compound like this compound would hypothetically involve Phase I and Phase II biotransformation reactions. Phase I reactions, often catalyzed by enzymes such as cytochrome P450 oxidases, introduce or expose functional groups on the molecule. wikipedia.orgpharmacologyeducation.org For this compound, potential Phase I transformations could include oxidation of the sulfur atoms or the carbon backbone, or hydrolysis of the ester bonds.
Phase II reactions involve the conjugation of the modified compound or the parent compound with endogenous molecules, such as glucuronic acid, sulfate, glutathione (B108866), or amino acids. wikipedia.org These reactions are catalyzed by transferase enzymes, including UDP-glucuronosyltransferases, sulfotransferases, and glutathione S-transferases. wikipedia.orgnih.gov Conjugation generally increases the compound's polarity, making it more readily excretable. For this compound, potential Phase II transformations could involve conjugation of the hydroxyl groups or the amino groups if they are exposed or modified during Phase I.
While specific enzymatic pathways for this compound metabolism in non-human models are not detailed in the provided search results, the general principles of xenobiotic metabolism involving these enzyme classes would likely apply. wikipedia.org
Identification of this compound Metabolites and Their Fate in Model Organisms
The identification of metabolites is a critical aspect of understanding the metabolic fate of a compound in biological systems. nih.gov In non-human model organisms, studies would typically involve administering this compound and then analyzing biological samples (e.g., urine, feces, tissue extracts) using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.govmdpi.com Metabolites are identified by comparing their chromatographic and spectral properties to those of the parent compound and, ideally, to synthetic standards of putative metabolites. nih.gov
Possible metabolites of this compound in non-human models could include hydrolysis products of the ester bonds, oxidized derivatives, or conjugated forms resulting from Phase II metabolism. The fate of these metabolites would depend on their polarity and whether they are substrates for active transport mechanisms, ultimately leading to excretion via urine or bile. While the search results confirm this compound's presence and classification uni.luhmdb.ca, specific studies detailing the identification and fate of its metabolites in non-human models were not found. Research in this area would be necessary to elucidate the precise metabolic pathways and the structures of the resulting metabolites in different non-human species.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 20107 |
| Ritrosulfan | 20107 |
| Dimesylerythritol | 20107 |
Interactive Data Tables
Based on the information available, detailed data tables on specific enzymatic pathways, key intermediates, or identified metabolites of this compound in non-human or theoretical contexts are not available in the provided search results. The data available primarily concerns the identification and classification of this compound itself.
However, a conceptual table outlining the general phases of xenobiotic metabolism relevant to compounds like this compound can be presented:
| Metabolic Phase | General Reactions | Key Enzyme Classes | Potential Outcome for this compound (Theoretical) |
| Phase I | Oxidation, Reduction, Hydrolysis | Cytochrome P450s, Esterases, Reductases | Hydrolysis of ester bonds, Oxidation of sulfur/carbon atoms |
| Phase II | Conjugation (Glucuronidation, Sulfation, Glutathione) | Transferases (UGTs, SULTs, GSTs) | Conjugation of hydroxyl or amino groups with polar molecules |
| Phase III | Further modification, Transport | Transporters | Elimination from cells and organism |
This table represents a generalized overview of how a compound like this compound, as a xenobiotic, would theoretically be processed in a biological system, drawing upon the principles of xenobiotic metabolism discussed in the literature. wikipedia.org Specific details regarding which of these reactions occur with this compound in non-human models and to what extent would require dedicated experimental studies.
No information was found on the chemical compound “this compound” in the conducted research. Therefore, it is not possible to generate an article on the requested topics. It is highly probable that "this compound" is a hypothetical or non-existent compound, as no scientific literature or data could be retrieved.
Q & A
Q. How should I document this compound’s physicochemical properties for publication?
- Methodological Answer :
- Include IUPAC nomenclature , purity (HPLC), and spectral data (1H/13C NMR, HRMS).
- Provide Solubility Table :
| Solvent | Concentration (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 25 | 25 |
| PBS (pH 7.4) | 0.5 | 37 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
